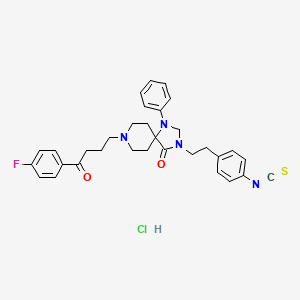
N-(p-Isothiocyanatophenethyl)spiperone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(p-Isothiocyanatophenethyl)spiperone hydrochloride is a chemical compound known for its selective and irreversible antagonistic properties towards dopamine D2 receptors. This compound is often used in biochemical and pharmacological research to study dopamine receptor functions and related pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Isothiocyanatophenethyl)spiperone hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with spiperone, a known antipsychotic agent.
Isothiocyanate Introduction: The phenethyl group is modified to introduce an isothiocyanate functional group. This is often achieved through the reaction of phenethylamine with thiophosgene.
Coupling Reaction: The modified phenethylamine is then coupled with spiperone under controlled conditions to form the final product.
Industrial Production Methods
While specific industrial methods are proprietary, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This includes using high-purity reagents, optimizing reaction times and temperatures, and employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(p-Isothiocyanatophenethyl)spiperone hydrochloride undergoes several types of chemical reactions:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical research applications.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and alcohols can react with the isothiocyanate group.
Oxidizing Agents: Agents like hydrogen peroxide can oxidize the compound under specific conditions.
Reducing Agents: Reducing agents such as sodium borohydride can reduce certain functional groups within the molecule.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a thiourea derivative.
Scientific Research Applications
N-(p-Isothiocyanatophenethyl)spiperone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent to study reaction mechanisms involving isothiocyanates.
Biology: Employed in receptor binding studies to understand dopamine receptor interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool to study neurological disorders.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.
Mechanism of Action
The compound exerts its effects primarily through irreversible binding to dopamine D2 receptors. This binding inhibits the receptor’s normal function, allowing researchers to study the downstream effects of dopamine receptor inhibition. The molecular targets include the dopamine D2 receptor, and the pathways involved are those related to dopamine signaling in the brain.
Comparison with Similar Compounds
Similar Compounds
Spiperone: The parent compound, used as an antipsychotic agent.
Haloperidol: Another dopamine receptor antagonist with similar applications.
Raclopride: A selective dopamine D2 receptor antagonist used in research.
Uniqueness
N-(p-Isothiocyanatophenethyl)spiperone hydrochloride is unique due to its irreversible binding to dopamine D2 receptors, which provides a distinct advantage in studies requiring prolonged receptor inhibition. This property differentiates it from other reversible antagonists like haloperidol and raclopride.
Properties
Molecular Formula |
C32H34ClFN4O2S |
|---|---|
Molecular Weight |
593.2 g/mol |
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-3-[2-(4-isothiocyanatophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;hydrochloride |
InChI |
InChI=1S/C32H33FN4O2S.ClH/c33-27-12-10-26(11-13-27)30(38)7-4-19-35-21-17-32(18-22-35)31(39)36(24-37(32)29-5-2-1-3-6-29)20-16-25-8-14-28(15-9-25)34-23-40;/h1-3,5-6,8-15H,4,7,16-22,24H2;1H |
InChI Key |
MHDTWYNWOBNGFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCC4=CC=C(C=C4)N=C=S)CCCC(=O)C5=CC=C(C=C5)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



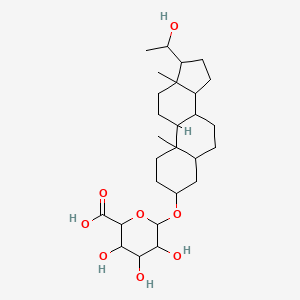

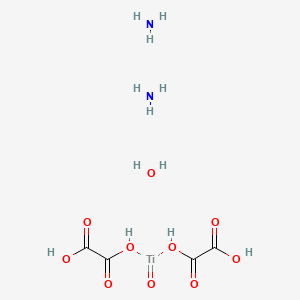

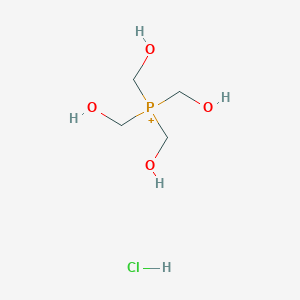
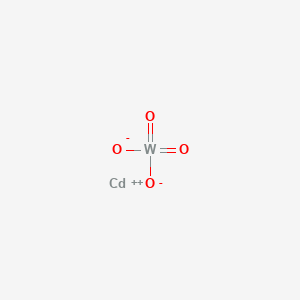
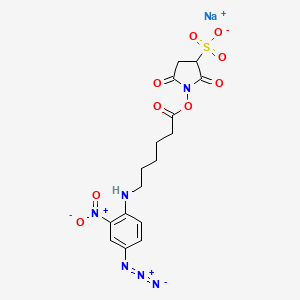
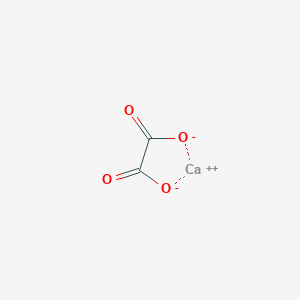

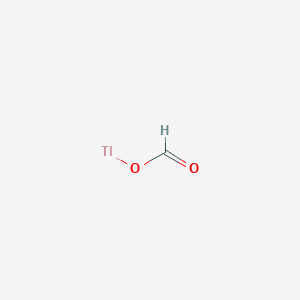


![6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene](/img/structure/B12061753.png)
